Molecular Architecture of Z-Val-Val-OH
Molecular Architecture of Z-Val-Val-OH
An In-Depth Technical Guide to the Structure, Synthesis, and Application of N-Benzyloxycarbonyl-L-valyl-L-valine (Z-Val-Val-OH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the dipeptide Z-Val-Val-OH, a fundamental building block in synthetic peptide chemistry and a key intermediate in drug discovery. We will dissect its molecular architecture, explore the rationale behind its synthesis, detail methods for its characterization, and discuss its applications, grounding all information in established chemical principles.
Z-Val-Val-OH is a dipeptide composed of two L-valine residues. Its structure is defined by three key components: an N-terminal protecting group, the peptide backbone, and a C-terminal carboxylic acid.
-
The N-Terminus: Benzyloxycarbonyl (Z) Protection: The molecule is capped at its N-terminus by a benzyloxycarbonyl group (abbreviated as 'Z' or 'Cbz'). This group is a cornerstone of classical peptide synthesis, introduced to temporarily mask the nucleophilicity of the α-amino group of the first valine residue.[1][2] This prevention of unwanted side reactions, such as self-polymerization, is critical for controlled, stepwise peptide elongation.[3][4] The Z-group is known for its stability under various coupling conditions and its ability to suppress racemization at the adjacent chiral center during activation.[5][6]
-
The Peptide Backbone: The core of the molecule consists of two L-valine amino acids linked by a peptide (amide) bond. This bond is formed between the carboxyl group of the first valine (from the N-terminus) and the amino group of the second valine. The bulky, hydrophobic isopropyl side chains of the valine residues significantly influence the molecule's conformation and solubility.
-
The C-Terminus: Free Carboxylic Acid (-OH): The C-terminus of the dipeptide is a free carboxylic acid group (-OH). This reactive site allows for further chain elongation by coupling it with the N-terminus of another amino acid or peptide fragment.
The complete chemical structure can be visualized as follows:
Caption: Generalized workflow for solution-phase synthesis of Z-Val-Val-OH.
Experimental Protocol: Synthesis via DCC Coupling
This protocol outlines a representative solution-phase synthesis.
Objective: To synthesize Z-Val-Val-OH from Z-Val-OH and L-Valine methyl ester hydrochloride.
Materials:
-
N-Z-L-Valine (Z-Val-OH)
-
L-Valine methyl ester hydrochloride (H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
1M Sodium hydroxide (NaOH)
Procedure:
-
Activation: Dissolve Z-Val-OH (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM at 0°C (ice bath). [6]2. Add DCC (1.1 equivalents), dissolved in a minimal amount of DCM, to the solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Coupling: In a separate flask, suspend H-Val-OMe·HCl (1 equivalent) in DCM and add TEA (1.1 equivalents) to neutralize the salt and free the amine.
-
Filter the activated ester solution from step 3 to remove the DCU precipitate.
-
Add the filtered solution to the free-based H-Val-OMe solution from step 4.
-
Allow the reaction to stir overnight at room temperature.
-
Work-up: Dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected dipeptide, Z-Val-Val-OMe.
-
Saponification (C-Terminal Deprotection): Dissolve the crude Z-Val-Val-OMe in methanol. Add 1M NaOH (1.5 equivalents) and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Final Work-up: Neutralize the mixture with 1M HCl to a pH of ~2-3. Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the final Z-Val-Val-OH product by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography.
Structural Characterization and Validation
Rigorous analytical techniques are essential to confirm the identity, structure, and purity of the synthesized Z-Val-Val-OH.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unambiguous structure elucidation. [7]For a molecule like Z-Val-Val-OH, both 1D and 2D NMR experiments are employed. [8][9]
-
¹H NMR: Provides information on the chemical environment of all protons. Key expected signals include:
-
Aromatic protons from the benzyl group of the Z-protector.
-
The benzylic CH₂ protons.
-
Two distinct sets of signals for the α-protons, β-protons, and γ-methyl protons of the two non-equivalent valine residues.
-
Amide (NH) protons.
-
-
2D COSY (Correlation Spectroscopy): This experiment is crucial for assigning protons that are coupled to each other. [8][9]It helps trace the connectivity within each valine residue, for instance, connecting an α-proton to its corresponding β-proton, which is invaluable for resolving overlapping signals in the complex aliphatic region of the ¹H spectrum. [9]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can be used to verify the amino acid sequence. [10]
-
Electrospray Ionization (ESI-MS): This soft ionization technique allows for the accurate determination of the molecular mass of the intact dipeptide, typically observed as the protonated molecular ion [M+H]⁺.
-
Tandem Mass Spectrometry (MS/MS): In MS/MS, the [M+H]⁺ ion is isolated and fragmented. [11]The fragmentation primarily occurs at the peptide bonds, producing characteristic 'b' and 'y' ions. The observed fragment masses can be used to confirm the Val-Val sequence.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column is typically used with a gradient of water and acetonitrile (both often containing 0.1% TFA). The product should appear as a single major peak, and the purity can be quantified by integrating the peak area.
The Role of the Z-Group in Peptide Synthesis
The choice of an N-terminal protecting group is a critical strategic decision in peptide synthesis. The benzyloxycarbonyl (Z) group holds a classical yet relevant position. [2][5]
Caption: Cleavage of the Z-group via catalytic hydrogenolysis.
Comparative Analysis of N-Terminal Protecting Groups
| Feature | Z (Benzyloxycarbonyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Cleavage Condition | Catalytic Hydrogenolysis (H₂/Pd-C); strong acids (HBr/AcOH). [2][5] | Moderate to strong acids (e.g., TFA). [3] | Mild basic conditions (e.g., Piperidine in DMF). [5] |
| Primary Use | Solution-phase synthesis. [4] | Solid-phase peptide synthesis (SPPS). | Solid-phase peptide synthesis (SPPS). |
| Advantages | High resistance to racemization; Crystalline derivatives; Stable. [5][6] | Easy to introduce; Widely used in SPPS. | Cleavage under mild, non-acidic conditions, preserving acid-labile side-chain protectors. |
| Disadvantages | Hydrogenolysis is incompatible with sulfur-containing amino acids; Strong acid cleavage can damage sensitive peptides. | Requires repeated use of strong acid for deprotection in SPPS. | Base-labile; Can be prematurely cleaved by the free amine of the growing peptide chain. |
Applications in Drug Discovery and Biochemistry
Z-Val-Val-OH is more than a simple dipeptide; it is a versatile building block and research tool.
-
Peptide Synthesis: It serves as a key intermediate for the synthesis of larger peptides and peptidomimetics. Its defined structure and protected N-terminus allow for its use in fragment condensation strategies to build complex target molecules. [12][13]* Enzyme Inhibitor Design: The Val-Val motif can mimic the natural substrate of certain proteases. As such, Z-Val-Val-OH and its derivatives are used as starting points or fragments for designing specific enzyme inhibitors, particularly for serine and cysteine proteases. [14]* Biochemical Probes: By incorporating isotopic labels or conjugating reporter groups, Z-Val-Val-OH can be modified into probes to study enzyme kinetics, binding interactions, and other fundamental biological processes. [13]* Prodrug Development: The dipeptide structure can be recognized by peptide transporters like PepT1, which are expressed in various tissues. This property can be exploited in prodrug design to enhance the absorption and delivery of therapeutic agents. [15]
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? (n.d.). Proprep.
- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.
- The Cornerstone of Peptide Synthesis: A Technical Guide to Boc and Benzyl Protecting Groups. (2025, December 6). Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- A Comparative Guide to the Mass Spectrometry Characterization of Acm-Protected and Deprotected Peptides. (2025). Benchchem.
- Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2). American Chemical Society.
- A Comparative Guide to N-Terminal Protecting Groups in the Synthesis of Val-Pro Dipeptides. (2025). Benchchem.
- Z-L-Val-OH (N-Cbz-L-valine) | Amino Acid Derivative. (n.d.). MedChemExpress.
- Z-Val-Ser-OH. (n.d.). Chem-Impex.
-
Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. (2014, October 2). Journal of Chemical Education, ACS Publications. Retrieved from [Link]
- Z-Val-Ala-OH. (n.d.). Chem-Impex.
- Z-Val-OH [1149-26-4]. (n.d.). Aapptec Peptides.
- Z-Val-OH. (n.d.). SRIRAMCHEM.
- NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
- Discovery of RUVBL1 as a Target of the Marine Alkaloid Caulerpin via MS-Based Functional Proteomics. (n.d.). MDPI.
- 1149-26-4 | Z-Val-OH. (n.d.). ChemPep.
- Z-Val-Ala-OH (Synonyms: Carbobenzoxy-L-valyl-L-alanine). (n.d.). MedchemExpress.com.
- Mass Spectrometry in Peptide and Protein Analysis. (n.d.). Mabion.
- Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. (n.d.).
- Mass spectrometry of peptides and proteins. (n.d.). OSU Chemistry.
- A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024, March 11). ChemRxiv, Cambridge Open Engage.
- Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. (n.d.). PMC - NIH.
- Native Chemical Ligation at Valine: A Contribution to Peptide and Glycopeptide Synthesis. (n.d.).
-
Design of an L-Valine-Modified Nanomicelle-Based Drug Delivery System for Overcoming Ocular Surface Barriers. (2022, June 16). MDPI. Retrieved from [Link]
Sources
- 1. proprep.com [proprep.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.cbc.osu.edu [research.cbc.osu.edu]
- 11. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
